3-Hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
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Overview
Description
3-Hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one is a complex organic compound with significant biological and chemical properties. It is a derivative of cholesterol and plays a crucial role in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one typically involves multiple steps, starting from simpler steroidal precursors. The process often includes hydroxylation, methylation, and cyclization reactions. Specific conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biotechnological methods, including microbial fermentation and enzymatic transformations. These methods offer higher yields and more environmentally friendly processes compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce ketones to alcohols.
Substitution: This reaction can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols .
Scientific Research Applications
3-Hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: It plays a role in the study of cholesterol metabolism and its derivatives.
Medicine: It is investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-Hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one involves its interaction with various molecular targets and pathways. It can act as a ligand for specific receptors, influencing gene expression and metabolic pathways. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
7α-Hydroxy-4-cholesten-3-one: Another derivative of cholesterol with similar hydroxylation patterns.
7α-Hydroxycholest-4-en-3-one: Shares structural similarities and participates in similar biochemical pathways.
Uniqueness
3-Hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one is unique due to its specific hydroxylation and methylation patterns, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C27H44O3 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
3-hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3 |
InChI Key |
LFNAJBFFWWMSEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO |
Origin of Product |
United States |
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